molecular formula C7H19N3O3S B14674585 3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid CAS No. 33925-90-5

3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid

Cat. No.: B14674585
CAS No.: 33925-90-5
M. Wt: 225.31 g/mol
InChI Key: LWGVDKFYAQONJC-UHFFFAOYSA-N
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Description

3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid is a chemical compound with the molecular formula C5H14N2O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes both amine and sulfonic acid functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid typically involves the reaction of 1,3-propanesultone with diethylenetriamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: 1,3-propanesultone and diethylenetriamine.

    Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, at a temperature range of 50-70°C.

    Procedure: The reactants are mixed and stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniformity. The product is typically purified using advanced techniques such as chromatography or distillation to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amine products.

Scientific Research Applications

3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through the amine and sulfonic acid groups, which can form hydrogen bonds and ionic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-propanesulfonic acid: Known for its use as a neurotransmitter analog.

    Diethylenetriamine: A related compound with similar amine functionality.

Uniqueness

3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid is unique due to its combination of amine and sulfonic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds.

Properties

CAS No.

33925-90-5

Molecular Formula

C7H19N3O3S

Molecular Weight

225.31 g/mol

IUPAC Name

3-[bis(2-aminoethyl)amino]propane-1-sulfonic acid

InChI

InChI=1S/C7H19N3O3S/c8-2-5-10(6-3-9)4-1-7-14(11,12)13/h1-9H2,(H,11,12,13)

InChI Key

LWGVDKFYAQONJC-UHFFFAOYSA-N

Canonical SMILES

C(CN(CCN)CCN)CS(=O)(=O)O

Origin of Product

United States

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